3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid 3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15853018
InChI: InChI=1S/C13H16N2O3/c1-2-14-6-7-15(13(14)18)9-10-4-3-5-11(8-10)12(16)17/h3-5,8H,2,6-7,9H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol

3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid

CAS No.:

Cat. No.: VC15853018

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid -

Specification

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
IUPAC Name 3-[(3-ethyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C13H16N2O3/c1-2-14-6-7-15(13(14)18)9-10-4-3-5-11(8-10)12(16)17/h3-5,8H,2,6-7,9H2,1H3,(H,16,17)
Standard InChI Key QJDSLFAVQZNFJQ-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(C1=O)CC2=CC(=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-[(3-ethyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid, precisely defines its structure:

  • A benzoic acid moiety at the meta position (C6H5COOH\text{C}_6\text{H}_5\text{COOH}).

  • A methylene bridge (-CH2-\text{-CH}_2\text{-}) connecting the aromatic ring to a 3-ethyl-2-oxoimidazolidine heterocycle.

The imidazolidinone ring contains a ketone group at position 2 and an ethyl substituent at position 3, contributing to its conformational rigidity and electronic profile .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight248.28 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds2
XLogP3 (Lipophilicity)0.6

Spectroscopic Signatures

The compound’s structure is corroborated by spectroscopic data:

  • ¹H NMR: Aromatic protons resonate at δ\delta 7.2–8.1 ppm, while the ethyl group’s methyl protons appear as a triplet near δ\delta 1.2–1.5 ppm.

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of the imidazolidinone and carboxylic acid) and ~3200 cm⁻¹ (O-H stretch of the acid).

  • Mass Spectrometry: A molecular ion peak at m/zm/z 248.28 confirms the molecular weight .

Synthesis and Manufacturing

Synthetic Strategies

The compound is synthesized via a two-step protocol:

  • Formation of the Imidazolidinone Core: Reacting ethylamine with urea derivatives under reflux conditions yields 3-ethyl-2-oxoimidazolidine .

  • Coupling with Benzoic Acid: A Mitsunobu reaction or alkylation links the imidazolidinone to 3-(bromomethyl)benzoic acid, often using N,N\text{N,N}-diisopropylethylamine (DIPEA) as a base in anhydrous dimethylformamide (DMF) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Ethylamine, urea, reflux, 12 hrs65%
23-(Bromomethyl)benzoic acid, DIPEA, DMF, 60°C45%

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance efficiency and purity. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >95% purity as verified by HPLC.

Physicochemical Properties

Solubility and Stability

The compound exhibits:

  • Aqueous Solubility: 2.1 mg/mL at 25°C, influenced by the ionizable carboxylic acid group (pKa4.5\text{p}K_a \approx 4.5) .

  • Thermal Stability: Stable up to 200°C, with decomposition observed above this temperature via thermogravimetric analysis (TGA).

Lipophilicity and Permeability

CompoundActivity (IC₅₀/MIC)Target
3-Benzylimidazolidinone10 µMPPAR-γ agonist
2-Oxoimidazolidine-thiazole8 µg/mLE. coli

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